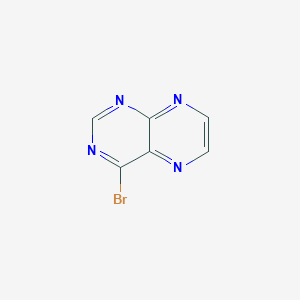

4-Bromopteridine

Description

The Pteridine (B1203161) Heterocycle as a Core Research Scaffold in Organic Chemistry

The pteridine ring system, an amalgamation of a pyrimidine (B1678525) and a pyrazine (B50134) ring, is a privileged scaffold in the realm of organic chemistry. derpharmachemica.com This nitrogen-rich bicyclic heterocycle is not merely a synthetic curiosity but is found at the core of numerous biologically essential molecules. ijrpr.comijfmr.com Its derivatives are implicated in a vast array of biological processes, underscoring the intrinsic value of the pteridine framework as a starting point for the design of novel compounds with potential therapeutic applications. ontosight.ainih.gov The inherent chemical properties of the pteridine nucleus, including its aromaticity and the presence of multiple nitrogen atoms, provide a unique electronic landscape that can be exploited for further functionalization. derpharmachemica.com

The synthesis of the pteridine core can be achieved through various established methods, often involving the condensation of a substituted pyrimidine with a 1,2-dicarbonyl compound, a strategy known as the Isay reaction. derpharmachemica.com This and other synthetic routes provide access to a diverse range of pteridine derivatives, allowing chemists to systematically explore the structure-activity relationships of this important class of compounds.

Significance of Halogenated Pteridines as Versatile Building Blocks in Chemical Synthesis

The introduction of a halogen atom, such as bromine, onto the pteridine scaffold dramatically enhances its utility as a synthetic intermediate. Halogenated pteridines, including 4-bromopteridine, are key building blocks in the construction of more complex molecular architectures. The carbon-halogen bond can be readily transformed through a variety of powerful chemical reactions, most notably nucleophilic aromatic substitution and transition-metal-catalyzed cross-coupling reactions.

In the context of pteridines, the electron-deficient nature of the ring system facilitates nucleophilic attack, particularly at positions activated by the nitrogen atoms. The presence of a good leaving group like bromide at the 4-position makes this site highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity allows for the straightforward introduction of diverse functional groups, enabling the rapid generation of libraries of novel pteridine derivatives for biological screening.

Furthermore, the bromine atom in this compound serves as an excellent handle for modern cross-coupling methodologies. Reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, all of which are cornerstones of contemporary organic synthesis, can be employed to form new carbon-carbon and carbon-nitrogen bonds at the 4-position. mdpi.comresearchgate.netwikipedia.orglibretexts.orgwikipedia.org This capability allows for the modular assembly of complex molecules with a high degree of precision and control, further cementing the role of halogenated pteridines as indispensable tools for the synthetic chemist.

Research Trajectories and Contemporary Relevance of this compound Studies

Current research involving this compound and related halogenated pteridines is largely driven by the quest for new therapeutic agents. The pteridine scaffold is a common feature in a number of established drugs and biologically active natural products. ijrpr.comijfmr.com Consequently, the ability to readily diversify the pteridine core using this compound as a starting material is of immense interest to the medicinal chemistry community.

The development of novel kinase inhibitors, for example, often involves the exploration of various heterocyclic scaffolds that can bind to the ATP-binding site of these enzymes. The pteridine ring system is a well-established pharmacophore in this area, and the functionalization of this compound allows for the synthesis of targeted libraries of compounds aimed at specific kinase targets implicated in diseases such as cancer and inflammatory disorders.

Beyond medicinal chemistry, the unique photophysical properties of some pteridine derivatives have led to their investigation in the field of materials science. The extended π-systems that can be constructed from this compound via cross-coupling reactions can give rise to molecules with interesting fluorescent or electronic properties, potentially leading to applications in areas such as organic light-emitting diodes (OLEDs) or chemical sensors.

While specific, publicly available spectroscopic and detailed reactivity data for this compound remains somewhat limited in readily accessible literature, its structural similarity to other well-studied 4-halopteridines strongly suggests a high potential for the synthetic transformations outlined above. The continued exploration of the chemistry of this compound is therefore a promising avenue for the discovery of new molecules with valuable biological and material properties.

Structure

3D Structure

Properties

CAS No. |

1260880-72-5 |

|---|---|

Molecular Formula |

C6H3BrN4 |

Molecular Weight |

211.02 g/mol |

IUPAC Name |

4-bromopteridine |

InChI |

InChI=1S/C6H3BrN4/c7-5-4-6(11-3-10-5)9-2-1-8-4/h1-3H |

InChI Key |

YIKWLIYANDIJHD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C2C(=N1)C(=NC=N2)Br |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Bromopteridine and Its Analogues

Regioselective Bromination Techniques for Pteridine (B1203161) Derivatives

Achieving regioselective bromination of the pteridine ring is a significant synthetic challenge due to the electron-deficient nature of the nucleus, which makes it susceptible to nucleophilic attack rather than electrophilic substitution. wur.nl However, several direct and indirect methods have been developed to control the position of bromination.

Direct bromination of the pteridine core or its substituted derivatives often requires specific reagents and conditions to achieve the desired regioselectivity. The reactivity of the pteridine system is highly dependent on the substituents present on the ring. thieme-connect.de

Recent research has demonstrated a highly regioselective 6-exo-dig bromocyclization of functionalized N-propagyl-amino-pyrimidinones. nih.govresearchgate.net This method utilizes molecular bromine in dichloromethane (B109758) at room temperature to afford functionalized pteridines in excellent yields. nih.gov The reaction proceeds efficiently, and its operational simplicity makes it an attractive approach. rsc.org The optimization of this reaction showed that using 3 equivalents of bromine provided good yields, while higher amounts led to a decrease in product formation. researchgate.net

Another direct approach involves the bromination of activated pteridine precursors. For instance, 2-acetylamino-4-hydroxy-6-methyl pteridine can be brominated at the methyl group using bromine in glacial acetic acid at elevated temperatures to form the corresponding perbromide. google.com This method highlights the strategy of targeting reactive side-chains for direct halogenation.

Table 1: Selected Examples of Direct Bromination of Pteridine Precursors

| Substrate | Reagent | Solvent | Product Type | Yield | Reference |

|---|---|---|---|---|---|

| N-propagyl-amino-pyrimidinone | Br₂ (3 eq.) | Dichloromethane | 4-oxo-2,3-diaryl-pteridin-8-ium bromide | Good | researchgate.net |

| 2-acetylamino-4-hydroxy-6-methyl pteridine | Br₂ | Glacial Acetic Acid | Perbromide of 2-acetylamino-4-hydroxy-6-bromomethyl pteridine | Not specified | google.com |

Indirect methods often involve the synthesis of a pteridine derivative with a leaving group that can be subsequently displaced by a bromide ion or the construction of the ring from a brominated precursor.

One effective strategy is the conversion of a pteridine alcohol to its corresponding bromo derivative. For example, a pteridine alcohol can be treated with triphenylphosphine (B44618) and bromine (PPh₃Br₂) in an in-situ reaction to generate the α-bromo pteridine, which can then be used in subsequent coupling reactions. ulisboa.pt The synthesis of key intermediates like 2,4-diamino-6-bromomethyl pteridine from precursors such as 2,4,5,6-tetraaminopyrimidine (B94255) represents a significant challenge in this area, with the outcome sometimes being unpredictable, especially on a larger scale. columbia.edu

Another sophisticated indirect route involves activating the pteridine ring for nucleophilic substitution. For instance, 4-butoxypteridine 8-oxide can be selectively converted to 4-butoxypteridine 6-triflate using trifluoromethanesulfonic anhydride. clockss.org While this method focuses on creating a triflate leaving group, which can be displaced by various nucleophiles, it illustrates a powerful strategy for functionalizing the C(6) position that could be adapted for bromination. clockss.orgresearchgate.net

Modern Synthetic Strategies for Pteridine Ring System Construction

The construction of the core pteridine ring system is fundamental to accessing its derivatives. Classical condensation reactions remain central to pteridine synthesis, with modern variations improving their scope and efficiency.

The Gabriel-Isay condensation is one of the most widely used methods for synthesizing the pteridine skeleton. mdpi.com This reaction involves the cyclo-condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, such as glyoxal (B1671930) or benzil. mdpi.comorientjchem.org The versatility of this method is enhanced by the wide variety of available 1,2-dicarbonyl species, including diketones, dialdehydes, and ketoaldehydes, which allows for diverse functionalization of the resulting pteridine. mdpi.com

A significant challenge in the Gabriel-Isay condensation is the potential for forming regioisomers when using unsymmetrical dicarbonyl compounds. nih.gov Mechanistically, the more nucleophilic amino group at the C5 position of the pyrimidine (B1678525) typically attacks the more electrophilic carbonyl group first, which can influence the final product distribution. mdpi.com To address issues of regioselectivity and reaction efficiency, microwave-assisted Gabriel-Isay condensations have been developed, offering significantly reduced reaction times and improved yields of specific isomers. nih.gov

The Polonovski-Boon cyclization provides a regioselective route to pteridine derivatives, particularly those in a semi-reduced state. mdpi.com The reaction condenses a 6-chloro-5-nitropyrimidine with an α-amino carbonyl compound. nih.govderpharmachemica.com The strongly electron-withdrawing nitro group activates the C6 position for nucleophilic attack by the amine of the α-amino carbonyl compound. mdpi.comnih.gov

A key advantage of this method is its direct access to 7,8-dihydropterins. nih.gov These can be valuable synthetic intermediates themselves or can be easily oxidized to the fully aromatic pteridine system if desired, often using agents like hydrogen peroxide or simply by air oxidation. nih.gov This regiospecific reaction has proven useful in the synthesis of functionalized tetrahydrobiopterin (B1682763) and other complex pteridine analogues. derpharmachemica.com

Table 2: Comparison of Pteridine Ring Synthesis Methods

| Method | Starting Materials | Key Features | Primary Product State | Reference |

|---|---|---|---|---|

| Gabriel-Isay Condensation | 5,6-Diaminopyrimidine + 1,2-Dicarbonyl compound | Versatile; potential for regioisomers with unsymmetrical dicarbonyls. | Fully oxidized pteridine | mdpi.comorientjchem.orgnih.gov |

| Polonovski-Boon Cyclization | 6-Chloro-5-nitropyrimidine + α-Amino carbonyl compound | Regiospecific; provides access to reduced pteridines. | Semi-reduced (7,8-dihydro) pteridine | mdpi.comnih.govderpharmachemica.com |

Process Optimization in 4-Bromopteridine Synthesis

The optimization of synthetic processes is crucial for transitioning from laboratory-scale discovery to industrial-scale production, focusing on improving yield, purity, cost-effectiveness, and sustainability. beilstein-journals.orgmigrationletters.com For the synthesis of this compound and its analogues, optimization strategies can be applied to both the ring formation and the bromination steps.

Modern approaches to process optimization leverage high-throughput experimentation (HTE), automated systems, and machine learning algorithms. beilstein-journals.orgutoronto.ca These tools allow for the rapid screening of a wide range of reaction parameters—such as solvents, catalysts, temperatures, and reactant concentrations—to identify optimal conditions. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, which could be used to functionalize this compound, automated platforms can efficiently optimize catalyst and base combinations, significantly improving yields. utoronto.caresearchgate.net

Microwave-Assisted Synthesis Enhancements

Microwave-assisted organic synthesis has emerged as a transformative technology, offering significant advantages over conventional heating methods. oatext.comajchem-a.com This technique utilizes microwave irradiation to heat reactions, which can lead to dramatic reductions in reaction times, increased product yields, and enhanced product purity. ajchem-a.comcem.com The application of microwave heating in the synthesis of heterocyclic compounds, including pteridine analogues like pyrrolo[2,3-d]pyrimidines, has demonstrated considerable improvements in efficiency. cem.comacs.org

Microwave-induced reactions are characterized by rapid and uniform heating of the reaction mixture, a stark contrast to the often slow and inefficient heat transfer of conventional oil baths. oatext.com This efficient energy transfer can accelerate reaction rates, sometimes reducing reaction times from hours to mere minutes. mdpi.com For instance, in the synthesis of various heterocyclic systems, transformations that required 12 to 24 hours under traditional reflux conditions were completed in as little as 30 seconds to 5 minutes when subjected to microwave irradiation. cem.com

In the context of pteridine analogue synthesis, microwave irradiation has been effectively used to facilitate key bond-forming reactions. For example, the synthesis of substituted pyrrolopyrimidines, which share a core structure with pteridines, has been achieved using microwave heating to drive reactions such as Suzuki couplings and direct substitutions with amines or alkoxides. acs.org These microwave-assisted protocols often proceed at high temperatures (e.g., 200 °C) for very short durations (e.g., 20-60 minutes), conditions that are difficult to achieve safely and rapidly with conventional heating. acs.org

The table below illustrates the typical enhancements observed when switching from conventional heating to microwave-assisted methods for the synthesis of related heterocyclic compounds, highlighting the potential benefits for this compound synthesis.

| Reaction Type | Conventional Heating Conditions | Microwave Irradiation Conditions | Yield (%) - Conventional | Yield (%) - Microwave | Reference |

| Biginelli Condensation | ~24 hours, reflux | 5 minutes | Low to Moderate | 60-90 | cem.com |

| Paal-Knorr Condensation | >12 hours, Lewis acid | 30-60 seconds | Variable | 75-90 | cem.com |

| β-Lactam Synthesis | Prolonged heating | 5 minutes | Very Low | 65-70 | cem.com |

| Aromatization (DDQ) | 24 hours, reflux | 30 minutes | Good | Better | mdpi.com |

| Knoevenagel Condensation | 12-31 hours, reflux | 1 hour | Variable | Good | mdpi.com |

This table presents data for analogous heterocyclic reactions to demonstrate the general advantages of microwave synthesis.

These examples underscore the potential of microwave-assisted synthesis to significantly enhance the preparation of this compound and its derivatives, offering a faster, cleaner, and more efficient alternative to traditional synthetic protocols. oatext.com

Development of Novel Catalytic Systems for Efficient Pteridine Bromination

The regioselective introduction of a bromine atom onto the pteridine core is a pivotal step in the synthesis of this compound and its analogues. Traditional bromination methods often rely on stoichiometric amounts of harsh reagents, leading to potential side reactions and purification challenges. Recent research has focused on the development of novel catalytic systems that offer greater efficiency, selectivity, and milder reaction conditions.

Emerging strategies are moving towards catalytic approaches to improve the bromination of pteridine-related structures. benchchem.com These modern methods aim to increase the electrophilic character of the bromine source, thereby enhancing its reactivity towards the electron-rich pteridine ring system. organic-chemistry.org

Photocatalytic Bromination: One innovative approach involves visible light-mediated photocatalysis. For the bromination of pteridinone derivatives, a system using N-bromosuccinimide (NBS) as the bromine source and eosin (B541160) Y as an organic photocatalyst has been successfully employed. benchchem.com This method achieves an impressive 80% yield while minimizing chemical waste, representing a significant advancement in green chemistry principles. benchchem.com The reaction proceeds under mild conditions, activated by visible light, which excites the photocatalyst to initiate the bromination process.

Enzyme-Mediated Bromination: Biocatalysis offers another promising avenue for selective halogenation. Haloperoxidase enzymes, sourced from marine algae, have been shown to facilitate the regioselective bromination of pteridinones. benchchem.com These enzymatic reactions operate under gentle pH conditions, offering high selectivity that is often difficult to achieve with conventional chemical reagents. benchchem.com While scalability can be a challenge for enzyme-mediated processes, the exceptional selectivity they provide is a major advantage for complex molecule synthesis. benchchem.com

Halogen Bonding Catalysis: A recently developed method for aromatic bromination utilizes the principle of halogen bonding. organic-chemistry.org This system employs a catalytic amount of mandelic acid with N-bromosuccinimide (NBS) in aqueous conditions at room temperature. organic-chemistry.org Computational and experimental results show that Lewis basic additives like mandelic acid interact with NBS, forming a halogen-bound complex that increases the electropositive character and thus the electrophilicity of the bromine atom. organic-chemistry.org This enhanced reactivity promotes highly regioselective bromination of a wide range of aromatic and heterocyclic substrates. organic-chemistry.org While not yet specifically reported for pteridines, this methodology's success with other heterocycles suggests its potential applicability.

The following table summarizes these novel catalytic systems for bromination.

| Catalytic System | Catalyst | Bromine Source | Key Features | Reported Yield | Reference |

| Photocatalytic | Eosin Y | N-Bromosuccinimide (NBS) | Visible light-mediated, minimal waste. | 80% | benchchem.com |

| Enzyme-Mediated | Haloperoxidase | Bromide source | High regioselectivity, mild pH conditions. | - | benchchem.com |

| Halogen Bonding | Mandelic Acid | N-Bromosuccinimide (NBS) | Aqueous conditions, room temperature, enhanced electrophilicity. | - | organic-chemistry.org |

Yields and conditions are based on pteridinone or general aromatic substrates as reported in the sources.

The development of these novel catalytic systems is paving the way for more efficient, selective, and environmentally benign syntheses of this compound and a diverse array of its analogues.

Mechanistic and Reactivity Studies of 4 Bromopteridine

Nucleophilic Substitution Reactions at the C-4 Position

The carbon atoms in the pteridine (B1203161) ring are activated towards nucleophilic attack due to the inductive and mesomeric effects of the ring nitrogen atoms. orientjchem.org The C-4 position is particularly electrophilic, making the attached bromine atom a good leaving group in nucleophilic substitution reactions.

Detailed Investigation of SNAr Pathways and Reaction Kinetics

Nucleophilic substitution at the C-4 position of 4-bromopteridine is expected to proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems. The reaction is initiated by the attack of a nucleophile on the electron-deficient C-4 carbon, leading to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex. In this intermediate, the negative charge is delocalized over the pteridine ring system, particularly onto the electronegative nitrogen atoms. The aromaticity of the ring is temporarily broken in this step. The subsequent, typically rapid, step involves the elimination of the bromide ion, which restores the aromaticity of the pteridine ring and yields the final substitution product.

Rate = k[this compound][Nucleophile]

While specific kinetic data for this compound is not extensively documented, studies on analogous halopyrimidines and other halodiazines confirm this mechanistic pathway. The reaction rate is highly dependent on the nucleophilicity of the attacking species and the ability of the pteridine ring to stabilize the negative charge of the intermediate.

Influence of Substituents and Reaction Conditions on Regioselectivity and Site-Specificity

The pteridine ring possesses multiple electrophilic centers, primarily at positions C-4 and C-7, making regioselectivity a crucial aspect of its chemistry. orientjchem.org The outcome of nucleophilic substitution reactions can be influenced by several factors:

Electronic Effects of Substituents: The presence of electron-withdrawing groups on the pteridine ring can further enhance the electrophilicity of the carbon atoms, thereby increasing the rate of nucleophilic attack. Conversely, electron-donating groups would be expected to decrease the reaction rate. The position of these substituents can direct the nucleophilic attack to a specific site. For instance, a strongly deactivating group at C-7 might favor substitution at C-4.

Reaction Conditions: The solvent, temperature, and nature of the base can significantly impact the reaction. Polar aprotic solvents are often employed as they can solvate the cationic counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Nature of the Nucleophile: The regioselectivity can also be dependent on the nucleophile. Hard and soft acid-base (HSAB) theory can be invoked, where hard nucleophiles may favor reaction at one site while softer nucleophiles favor another, depending on the electronic characteristics of the electrophilic centers. For this compound, the C-4 position is the most common site for substitution due to the lability of the C-Br bond.

Transition Metal-Catalyzed Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond at the C-4 position of this compound is an ideal handle for transition metal-catalyzed cross-coupling reactions, which are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.

Palladium-Mediated Transformations (e.g., Sonogashira, Suzuki, Stille Coupling)

Palladium catalysts are widely used to couple heteroaryl halides like this compound with various organometallic reagents. nih.gov These reactions typically proceed through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Sonogashira Coupling: This reaction couples this compound with a terminal alkyne to form a 4-alkynylpteridine. The reaction is co-catalyzed by palladium and a copper(I) salt in the presence of a base. wikipedia.orgorganic-chemistry.orglibretexts.org The palladium-catalyzed coupling of 6-chloropteridine (B3064489) with acetylenes has been reported, suggesting the feasibility of this transformation at the C-4 position of the bromo-analogue. orientjchem.org

Suzuki Coupling: The Suzuki reaction involves the coupling of this compound with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.orgchemeurope.comlibretexts.orgyoutube.com This method is known for its mild reaction conditions and the low toxicity of the boron-containing reagents.

Stille Coupling: In the Stille coupling, this compound is reacted with an organotin compound (organostannane) catalyzed by a palladium complex. libretexts.org While effective, the toxicity of the organotin reagents is a significant drawback.

Below is a table of representative palladium-catalyzed cross-coupling reactions that could be applied to this compound, based on established methodologies for heteroaryl halides.

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | Product Type |

| Sonogashira | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | THF/DMF | 4-(Phenylethynyl)pteridine |

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 4-Phenylpteridine |

| Stille | Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | 4-Phenylpteridine |

This table presents illustrative examples of potential reactions. Actual yields and optimal conditions would require experimental validation for this compound.

Exploration of Other Transition Metal-Catalyzed Coupling Strategies

While palladium remains the most common catalyst for these transformations, other transition metals have emerged as viable alternatives, often offering different reactivity profiles or being more cost-effective.

Nickel-Catalyzed Coupling: Nickel catalysts have gained prominence for cross-coupling reactions, including the coupling of heteroaryl halides with organozinc reagents (Negishi coupling) or Grignard reagents. Nickel complexes can be particularly effective for coupling with sp³-hybridized carbon centers.

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are traditionally used for forming carbon-nitrogen or carbon-oxygen bonds. Modern advancements have expanded their use in C-C coupling as well, sometimes in a copper-only system or as a co-catalyst in reactions like the Sonogashira coupling.

Electrophilic and Radical Reactivity Patterns of this compound

The inherent electron-deficient nature of the pteridine ring system governs its reactivity towards electrophilic and radical species.

Electrophilic Reactivity: The pteridine ring is highly deactivated towards electrophilic aromatic substitution. The nitrogen atoms strongly withdraw electron density from the ring carbons, making them poor nucleophiles. Consequently, reactions like nitration, halogenation, or Friedel-Crafts acylation, which require an electron-rich aromatic system, are generally not feasible on the pteridine core under standard conditions.

Radical Reactivity: Pteridine derivatives are known to participate in radical-mediated reactions. nih.govresearchgate.net For instance, reduced pterins can act as radical scavengers and can form stable pterin (B48896) radicals. nih.gov While specific studies on the radical reactivity of this compound are limited, it is conceivable that it could undergo radical-nucleophilic aromatic substitution (SRN1) under certain conditions, such as photochemical or electrochemical initiation. In such a mechanism, an electron is transferred to the this compound to form a radical anion, which then expels the bromide ion to form a pteridin-4-yl radical. This radical can then react with a nucleophile to form the substitution product. The viability of such a pathway would depend on the reaction conditions and the stability of the intermediate pteridinyl radical.

Investigation of Solvent Effects and Homogeneous/Heterogeneous Catalysis in this compound Reactions

While specific mechanistic studies detailing solvent effects and catalysis directly on this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on structurally analogous heterocyclic systems. The principles governing the reactivity of related bromo-substituted nitrogen heterocycles, particularly in the context of palladium-catalyzed cross-coupling reactions, offer a strong predictive framework for understanding the potential behavior of this compound.

A pertinent example is the investigation of the Suzuki cross-coupling reaction of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207), a compound that shares the core pyrimidine (B1678525) ring with this compound and features a reactive bromo-substituent. Studies on this analog have systematically explored the influence of various solvents and catalysts on reaction efficiency, providing a model for how these factors could modulate the reactivity of this compound.

Homogeneous Catalysis and Solvent Influence in Suzuki Cross-Coupling Reactions

In the realm of homogeneous catalysis, palladium complexes are frequently employed to facilitate carbon-carbon bond formation. The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, provides a clear illustration of how reaction parameters can be optimized. For the arylation of 5-(4-bromophenyl)-4,6-dichloropyrimidine with various aryl/heteroaryl boronic acids, the choice of solvent and base, in conjunction with a palladium(0) catalyst, was found to be critical for achieving good yields. mdpi.com

An optimization study revealed that the combination of a specific solvent and base significantly impacts the outcome of the reaction. This is often attributed to the solvent's ability to dissolve the reactants and catalyst, stabilize intermediates in the catalytic cycle, and influence the solubility and activity of the base.

The following table summarizes the optimization of the Suzuki cross-coupling reaction for a model substrate, highlighting the pronounced effect of the solvent and base on the product yield.

| Entry | Solvent | Base | Catalyst Loading (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | 1,4-Dioxane (B91453) | K3PO4 | 5 | Good |

| 2 | Toluene | Na2CO3 | 5 | Moderate |

| 3 | DMF | Cs2CO3 | 5 | Low |

| 4 | Acetonitrile | K2CO3 | 5 | Moderate |

This table is illustrative, based on findings for a structurally similar compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, to infer potential solvent and base effects on this compound reactions. mdpi.com

The superior performance of 1,4-dioxane in combination with K₃PO₄ suggests that a relatively non-polar, aprotic solvent, capable of coordinating weakly with the palladium center, provides an optimal environment for this type of transformation. mdpi.com It was also observed that electron-rich boronic acids generally produced better yields, a factor that is intrinsically linked to the electronic effects within the catalytic cycle. mdpi.com

Influence of Reactant Structure on Catalytic Efficiency

Further investigations into the Suzuki coupling of the model compound, 5-(4-bromophenyl)-4,6-dichloropyrimidine, demonstrated that the nature of the coupling partner also plays a crucial role in the reaction's success. The yields of the arylated products varied depending on the electronic properties of the arylboronic acid used.

The data below illustrates the impact of the boronic acid substituent on the reaction yield under the optimized conditions (5 mol% Pd(PPh₃)₄, K₃PO₄, and 1,4-dioxane).

| Entry | Arylboronic Acid | Yield (%) |

|---|---|---|

| 1 | Phenylboronic acid | 60 |

| 2 | 4-Methylphenylboronic acid | 55 |

| 3 | 4-Methoxyphenylboronic acid | 62 |

| 4 | 3-Nitrophenylboronic acid | 25 |

| 5 | 4-Formylphenylboronic acid | 30 |

Data derived from the study of 5-(4-bromophenyl)-4,6-dichloropyrimidine, illustrating the effect of boronic acid choice on reaction yield. mdpi.com

The lower yields obtained with electron-withdrawing groups on the boronic acid, such as nitro and formyl groups, may be attributed to a less favorable transmetalation step in the catalytic cycle. mdpi.com Additionally, it has been suggested that for nitrogen-containing heterocycles, coordination of a nitrogen atom to the palladium catalyst can lead to deactivation, resulting in diminished yields. mdpi.com This is a particularly relevant consideration for reactions involving this compound, which possesses multiple nitrogen atoms that could potentially interfere with the catalyst's activity.

While direct experimental data on this compound is pending, these findings from a closely related system strongly suggest that the reactivity of this compound in catalyzed reactions would be highly sensitive to the choice of solvent, base, and the electronic nature of the reaction partners. Future mechanistic studies on this compound would likely focus on these parameters to achieve optimal reaction outcomes.

4 Bromopteridine As a Strategic Synthetic Intermediate for Chemical Diversification

Synthesis of Novel Pteridine (B1203161) Derivatives and Analogues

The bromine atom on the 4-Bromopteridine scaffold is readily displaced or engaged in cross-coupling reactions, making it an ideal precursor for the synthesis of diverse pteridine derivatives. This reactivity allows for systematic structural modifications to explore chemical space and develop compounds with tailored properties.

Rational Design and Library Generation of Substituted Pteridines

The generation of compound libraries with diverse substitutions is a cornerstone of modern drug discovery and chemical biology. This compound is an excellent starting point for creating such libraries due to its amenability to high-throughput synthesis techniques. The C4-bromo group can be substituted through various well-established chemical reactions.

Nucleophilic Substitution Reactions: The electron-deficient nature of the pteridine ring system facilitates nucleophilic aromatic substitution (SNAr) at the C4-position. wikipedia.org A wide range of nucleophiles, including amines, alcohols, and thiols, can be used to displace the bromide, yielding libraries of 4-substituted pteridines. This approach is highly effective for generating derivatives with diverse functional groups and physicochemical properties. youtube.commasterorganicchemistry.com

Palladium-Catalyzed Cross-Coupling Reactions: The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. wikipedia.org Using this compound as a substrate, various aryl, heteroaryl, or alkyl groups can be introduced at the C4-position by coupling with the corresponding boronic acids or esters. mdpi.comlibretexts.orgorganic-chemistry.org This reaction is catalyzed by a palladium complex and requires a base to activate the organoboron reagent. wwjmrd.com The versatility of commercially available boronic acids allows for the creation of a vast library of 4-aryl- or 4-alkylpteridines.

The table below summarizes exemplary reaction conditions for the diversification of a halogenated pyrimidine (B1678525) scaffold, analogous to this compound, which are routinely used for library generation.

| Reaction Type | Typical Reagents | Catalyst/Base | Solvent | General Outcome |

|---|---|---|---|---|

| Nucleophilic Substitution (Amination) | Primary/Secondary Amines (R¹R²NH) | Base (e.g., K₂CO₃, Et₃N) | DMF, Acetonitrile | Formation of 4-amino-pteridine derivatives |

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acids (Ar-B(OH)₂) | Pd(PPh₃)₄ / K₃PO₄ | 1,4-Dioxane (B91453), Toluene | Formation of 4-aryl-pteridine derivatives |

| Nucleophilic Substitution (Alkoxylation) | Alcohols (R-OH) / Sodium Alkoxides (R-ONa) | - | Corresponding Alcohol (R-OH) | Formation of 4-alkoxy-pteridine derivatives |

Preparation of Pterin-like Structures and Naturally Occurring Pterin (B48896) Derivatives

Pterins are a specific class of pteridines characterized by an amino group at the C2-position and a keto (or hydroxyl) group at the C4-position. nih.gov They are the most common class of naturally occurring pteridines. researchgate.net While classical pterin syntheses, such as the Gabriel-Isay condensation, build the ring system from pyrimidine precursors, halogenated pteridines like this compound offer an alternative route for derivatization. nih.gov

By applying synthetic strategies analogous to those used for other halopteridines, the bromine atom at the C4-position can be replaced to construct the characteristic pterin functionality. For example, a nucleophilic substitution reaction with a protected hydroxylamine followed by deprotection could yield the 4-hydroxy pteridine (the keto tautomer, pterin). Similarly, reaction with ammonia or a primary amine can introduce the 4-amino group, leading to 4-aminopteridine derivatives. This approach, starting from a pre-formed pteridine core, allows for late-stage functionalization, which can be advantageous in the synthesis of complex, naturally occurring pterin derivatives or their analogs. nih.gov The biosynthesis of many natural pterins, such as isoxanthopterin, involves enzymatic hydroxylation of the pteridine ring. mdpi.com Synthetic routes using intermediates like this compound provide a chemical means to access such structures and their analogs.

Construction of Fused Polycyclic Systems Incorporating Pteridine Moieties

The pteridine nucleus can also serve as a building block for the construction of larger, more complex fused polycyclic systems. Cycloaddition reactions are a powerful tool for forming new rings onto an existing scaffold. wikipedia.org In particular, [3+2] dipolar cycloadditions, which involve the reaction of a 1,3-dipole with a dipolarophile, are effective for creating five-membered heterocyclic rings. uchicago.edulibretexts.org

Research has demonstrated that the pteridine system can participate in such reactions. For instance, a novel synthetic approach to C6-carbon substituted pterins has been developed via intermolecular 1,3-dipolar cycloaddition reactions. acs.org By analogy, derivatives of this compound, where the pteridine ring itself or a substituent introduced at the C4-position acts as the dipolarophile or part of the dipole, can be envisioned as key intermediates in the synthesis of novel fused systems. For example, a 4-alkynylpteridine, synthesized from this compound via Sonogashira coupling, could act as a dipolarophile in a [3+2] cycloaddition with an azide to form a triazole-fused pteridine system. These strategies open pathways to novel polyheterocyclic structures with unique three-dimensional shapes for various chemical applications.

Application in Medicinal Chemistry Scaffold Development for Research Purposes (excluding clinical studies)

The pteridine scaffold is considered a "privileged structure" in medicinal chemistry, as it is found in numerous compounds with diverse biological activities. researchgate.net this compound provides a versatile platform for developing novel pteridine-based scaffolds for research in medicinal chemistry, particularly in the design of enzyme inhibitors and chemical probes.

Rational Design of Enzyme Inhibitors and Modulators

The systematic modification of a core scaffold is a key strategy in the rational design of enzyme inhibitors. By synthesizing a library of compounds with varying substituents, structure-activity relationships (SAR) can be established to optimize binding affinity and selectivity for a target enzyme. The pteridine scaffold has been successfully utilized in the design of inhibitors for various enzymes, including kinases and reductases. acs.orgnih.govnih.gov

A notable example is the structure-based design of inhibitors for pteridine reductase (PTR1), an enzyme essential for folate and biopterin metabolism in trypanosomatid parasites. nih.gov Researchers have designed and synthesized novel pteridine-based inhibitors based on different molecular scaffolds to target PTR1 from Trypanosoma brucei and Leishmania major. acs.orgnih.govresearchgate.net The ability to modify the pteridine core at specific positions is crucial for optimizing interactions within the enzyme's active site. This compound, through reactions like Suzuki coupling, allows for the introduction of various aryl groups that can form key π-stacking or hydrophobic interactions, mimicking the binding mode of natural substrates or known inhibitors like methotrexate. acs.orgnih.gov This rational design approach, enabled by versatile intermediates, is crucial for developing potent and selective enzyme modulators for research purposes.

The table below shows examples of pteridine-based scaffolds designed as enzyme inhibitors, highlighting the importance of substitution patterns that can be accessed from a halogenated precursor.

| Target Enzyme | Scaffold Type | Rationale for Substitution | Potential Synthetic Route from this compound |

|---|---|---|---|

| Pteridine Reductase (PTR1) | 2,4-Diaminopteridine | Modifications at C6/C7 to improve affinity and selectivity. nih.gov | Substitution of bromine with an amino group. |

| Epidermal Growth Factor Receptor (EGFR) | Aminobenzimidazole-based | Core structure interacts with hinge region residues. biorxiv.org | Could serve as a fragment for building larger kinase inhibitor scaffolds. |

| Janus Kinase 2 (JAK2) | Aminopyrimidine-based | Core interacts with the adenine binding area; side chains improve selectivity. nih.gov | Could serve as a fragment for building larger kinase inhibitor scaffolds. |

Development of Chemical Probes for Biological Systems

Chemical probes are essential tools for studying biological processes in real-time. nih.gov Fluorescent probes, in particular, allow for the visualization and quantification of biomolecules and their interactions. The intrinsic fluorescence of the pteridine ring system makes it an attractive scaffold for the development of such probes. cancer.govoup.com

This compound is a strategic starting point for synthesizing pteridine-based chemical probes. The bromo group can be replaced with a linker molecule, which can then be conjugated to a biomolecule of interest (e.g., a peptide, oligonucleotide, or small-molecule ligand). Alternatively, the bromo group can be substituted with a fluorophore to modulate the spectral properties of the pteridine core or to create a FRET (Förster Resonance Energy Transfer) pair. Pteridine nucleoside analogs have been successfully incorporated into oligonucleotides as fluorescent probes to monitor DNA structure and interactions. cancer.govoup.com The synthesis of these probes often involves building the pteridine ring system from scratch, but a late-stage functionalization approach starting from this compound could provide a more convergent and flexible route to novel probes for investigating a wide range of biological systems. nih.govmdpi.com

Advanced Spectroscopic and Analytical Characterization of 4 Bromopteridine and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of 4-Bromopteridine in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on the pteridine (B1203161) ring system. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms and the bromine substituent. The protons on the pyrazine (B50134) ring (H-6 and H-7) would likely appear as singlets or doublets in the aromatic region, typically downfield (δ 7.0-9.0 ppm) due to the deshielding effect of the heterocyclic ring system.

Carbon-¹³ (¹³C) NMR Spectroscopy: In a proton-decoupled ¹³C NMR spectrum, each unique carbon atom in this compound will produce a single peak. chemistrysteps.com The chemical shifts are spread over a wide range (up to 200 ppm), which minimizes signal overlap. ksu.edu.sa Carbons bonded to electronegative atoms like nitrogen and bromine will be shifted downfield. The carbon atom directly attached to the bromine (C-4) is expected to have a chemical shift influenced by the halogen's electronegativity and heavy-atom effect. Aromatic and heterocyclic carbons typically resonate in the δ 110-160 ppm range.

Heteronuclear NMR Spectroscopy: ¹⁵N NMR spectroscopy can provide direct information about the electronic environment of the four nitrogen atoms in the pteridine core. The chemical shifts of the nitrogen atoms are sensitive to their hybridization state, involvement in hydrogen bonding, and protonation state. youtube.com This technique is particularly useful for studying tautomerism and protonation equilibria in pteridine derivatives.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound *

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| H-6 | 8.5 - 9.0 | - |

| H-7 | 8.7 - 9.2 | - |

| C-2 | - | 150 - 155 |

| C-4 | - | 145 - 150 |

| C-4a | - | 152 - 158 |

| C-6 | - | 135 - 140 |

| C-7 | - | 138 - 143 |

| C-8a | - | 155 - 160 |

Note: These are estimated values based on general principles of NMR spectroscopy and data for related heterocyclic compounds. Actual experimental values may vary.

2D NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For a this compound derivative with substituents on the pyrazine ring, COSY would reveal the connectivity between neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that correlates protons with the carbons they are directly attached to (one-bond ¹H-¹³C correlation). columbia.edulibretexts.org It is highly sensitive and allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment detects longer-range correlations between protons and carbons, typically over two to three bonds (²J_CH_ and ³J_CH_). columbia.edulibretexts.org HMBC is invaluable for piecing together the carbon skeleton by connecting molecular fragments, for instance, by showing correlations from H-6 and H-7 to the quaternary carbons (C-4a and C-8a) within the pteridine core.

High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)

High-resolution mass spectrometry provides the exact mass of the parent molecule and its fragments, allowing for the determination of the elemental composition. libretexts.org Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed structural information. nih.gov

The mass spectrum of this compound is characterized by a distinct isotopic pattern due to the presence of bromine. Bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio of abundance. drugbank.commsu.edu This results in the molecular ion appearing as a pair of peaks of almost equal intensity, separated by two mass-to-charge units (M+ and M+2). youtube.com This isotopic signature is a powerful diagnostic tool for identifying brominated compounds.

The fragmentation of the this compound molecular ion under electron ionization (EI) or collision-induced dissociation (CID) would likely proceed through several key pathways:

Loss of Bromine Radical: A primary fragmentation step is often the homolytic or heterolytic cleavage of the C-Br bond, resulting in the loss of a bromine radical (•Br). youtube.com This would lead to a significant fragment ion at [M-79]⁺ and [M-81]⁺.

Ring Cleavage: The pteridine ring system can undergo fragmentation, often initiated by the loss of small neutral molecules like HCN or N₂. This leads to a series of characteristic fragment ions that can help confirm the core structure.

Retro-Diels-Alder (RDA) Reaction: Heterocyclic rings can undergo RDA reactions, leading to the cleavage of the pyrazine ring. This would result in the separation of the pyrimidine (B1678525) and pyrazine portions of the molecule.

Table 2: Predicted Major Ions in the Mass Spectrum of this compound (C₆H₃BrN₄)

| m/z (for ⁷⁹Br/⁸¹Br) | Proposed Fragment | Description |

| 210 / 212 | [C₆H₃BrN₄]⁺• | Molecular Ion (M⁺•) |

| 131 | [C₆H₃N₄]⁺ | Loss of •Br |

| 104 | [C₅H₂N₃]⁺ | Loss of •Br and HCN |

| 77 | [C₄H₂N₂]⁺ | Further fragmentation |

HRMS and MS/MS are powerful tools for monitoring the progress of chemical reactions involving this compound. For instance, in nucleophilic substitution reactions where the bromine atom is replaced, the disappearance of the characteristic bromine isotopic pattern in the product's mass spectrum provides clear evidence of a successful reaction. The exact mass measurement allows for the confirmation of the elemental composition of the newly formed product, distinguishing it from potential side products or starting materials.

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Spectroscopy

FT-IR and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. libretexts.orgmdpi.com While FT-IR measures the absorption of infrared light by bonds with a changing dipole moment, Raman spectroscopy measures the inelastic scattering of light from bonds with a changing polarizability. nih.gov

For this compound, key vibrational modes would include:

C-H Stretching: Aromatic C-H stretching vibrations are typically observed in the 3000-3100 cm⁻¹ region.

Ring Vibrations: The stretching and bending vibrations of the C=C and C=N bonds within the pyrimidine and pyrazine rings give rise to a series of characteristic peaks in the fingerprint region (approximately 1650-1400 cm⁻¹). These bands are often strong in both FT-IR and Raman spectra.

C-Br Stretching: The stretching vibration of the carbon-bromine bond is expected to appear in the lower frequency region of the spectrum, typically between 515 and 690 cm⁻¹. hmdb.ca This band may be more prominent in the Raman spectrum due to the high polarizability of the C-Br bond.

The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational fingerprint of the molecule. For example, vibrations that are weak or inactive in the FT-IR spectrum may be strong in the Raman spectrum, and vice-versa, aiding in a more complete structural assignment. libretexts.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Technique |

| Aromatic C-H Stretch | 3000 - 3100 | FT-IR, Raman |

| C=N/C=C Ring Stretch | 1400 - 1650 | FT-IR, Raman |

| Ring Breathing/Deformation | 800 - 1300 | FT-IR, Raman |

| C-H Out-of-Plane Bend | 700 - 900 | FT-IR |

| C-Br Stretch | 515 - 690 | Raman, FT-IR |

Molecular Fingerprinting and Functional Group Identification

Vibrational spectroscopy techniques, namely Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are powerful tools for identifying the functional groups within a molecule, providing a unique "molecular fingerprint." nih.govresearchgate.netnih.gov For this compound, these methods confirm the presence of the core pteridine structure and the carbon-bromine bond.

The FTIR spectrum of this compound is expected to display characteristic absorption bands corresponding to the stretching and bending vibrations of its constituent bonds. The pteridine ring, being an aromatic and heteroatomic system, gives rise to a series of complex bands. Key expected vibrational modes include C=C and C=N stretching within the pyrimidine and pyrazine rings, typically observed in the 1600-1400 cm⁻¹ region. C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹. The presence of the bromine atom introduces a C-Br stretching vibration, which is expected at lower frequencies, generally in the 700-500 cm⁻¹ range.

Raman spectroscopy provides complementary information. researchgate.net Due to its different selection rules, vibrations that are weak in FTIR may be strong in Raman, and vice versa. nih.gov The symmetrical vibrations of the pteridine ring system are often more prominent in the Raman spectrum. The C-Br stretch is also readily observable in Raman spectroscopy.

Table 1: Expected Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Expected FTIR Wavenumber (cm⁻¹) | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|---|

| C-H Stretch (Aromatic) | 3100 - 3000 | 3100 - 3000 | Stretching of C-H bonds on the pteridine ring |

| C=N Stretch | 1650 - 1550 | 1650 - 1550 | Stretching of carbon-nitrogen double bonds in the rings |

| C=C Stretch (Aromatic) | 1600 - 1450 | 1600 - 1450 | Stretching of carbon-carbon double bonds in the rings |

| Ring Breathing Modes | 1200 - 1000 | 1200 - 1000 | Symmetric expansion/contraction of the pteridine rings |

| C-Br Stretch | 700 - 500 | 700 - 500 | Stretching of the carbon-bromine bond |

Molecular fingerprinting, in a computational sense, involves generating a bit-string representation of a molecule's structure. This allows for rapid similarity searching and comparison against large chemical databases, which is useful in drug discovery and virtual screening.

In Situ Reaction Monitoring and Kinetic Studies

Understanding the dynamics of chemical reactions involving this compound requires real-time monitoring. In situ techniques, such as specialized Nuclear Magnetic Resonance (NMR) spectroscopy, allow chemists to observe the consumption of reactants and the formation of products as the reaction progresses, without the need for sampling and quenching. caister.combeilstein-journals.org

For instance, the synthesis of this compound or its subsequent nucleophilic substitution reactions could be monitored using in situ NMR. libretexts.orgmasterorganicchemistry.com The bromine atom at the 4-position is a leaving group, making the compound a substrate for SNAr (Nucleophilic Aromatic Substitution) reactions. By monitoring the disappearance of the proton signals of this compound and the appearance of new signals corresponding to the product, one can obtain kinetic data.

Kinetic studies provide quantitative information about the rate of a reaction. For the reaction of this compound with a nucleophile, the rate law would likely be second-order, depending on the concentration of both the pteridine substrate and the nucleophile. libretexts.org By varying concentrations and temperature, key thermodynamic parameters like the activation energy can be determined.

Table 2: Parameters Monitored in a Hypothetical Kinetic Study of this compound

| Parameter | Analytical Technique | Information Gained |

|---|---|---|

| Concentration of this compound | In Situ NMR / HPLC | Rate of reactant consumption |

| Concentration of Product | In Situ NMR / HPLC | Rate of product formation |

| Temperature | Thermocouple | Effect on reaction rate, allows calculation of activation energy |

| Initial Reactant Concentrations | - | Determination of reaction order |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Electronic Structure Probing

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. rsc.orgazooptics.com The resulting spectrum is a key indicator of the electronic structure of a molecule, particularly the nature of its chromophores and conjugated systems.

The pteridine ring system is an aromatic chromophore and is expected to exhibit strong UV absorption. The spectrum typically arises from π→π* (pi to pi-star) and n→π* (non-bonding to pi-star) electronic transitions. uomustansiriyah.edu.iq The π→π* transitions are generally of high intensity and occur at shorter wavelengths, while the n→π* transitions, involving the lone pair electrons on the nitrogen atoms, are of lower intensity and may appear at longer wavelengths.

The bromine atom attached to the pteridine ring acts as an auxochrome. Its lone pair electrons can interact with the π-system of the ring, which can cause a shift in the absorption maxima (λmax), often to longer wavelengths (a bathochromic or red shift). The solvent used can also significantly influence the λmax values by stabilizing or destabilizing the ground and excited states differently. uomustansiriyah.edu.iq

Table 3: Typical Electronic Transitions for Heteroaromatic Systems like this compound

| Transition Type | Typical Wavelength Range (nm) | Relative Intensity (Molar Absorptivity, ε) | Orbitals Involved |

|---|---|---|---|

| π → π | 200 - 400 | High (1,000 - 50,000) | Bonding π-orbital to antibonding π-orbital |

| n → π | 280 - 450 | Low (10 - 1,000) | Non-bonding orbital (N lone pair) to antibonding π-orbital |

Advanced Chromatographic Methods Coupled with Sophisticated Detectors

Chromatographic techniques are essential for separating this compound from complex mixtures and for its quantification. Coupling these separation methods with advanced detectors like high-resolution mass spectrometers provides unparalleled sensitivity and specificity.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS)

LC-HRMS is a powerful technique for the analysis of pteridine derivatives. nih.govnih.gov Given the polarity of the pteridine core, reversed-phase liquid chromatography (RPLC) with an aqueous/organic mobile phase is a common approach for separation.

High-Resolution Mass Spectrometry (HRMS), using analyzers like Orbitrap or Time-of-Flight (TOF), provides highly accurate mass measurements. This allows for the unambiguous determination of the elemental composition of the parent ion of this compound. A key feature in the mass spectrum of this compound is the isotopic pattern of bromine. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. pearson.comtutorchase.com This results in two molecular ion peaks in the mass spectrum, [M]⁺ and [M+2]⁺, of almost equal intensity, which is a definitive indicator for the presence of a single bromine atom in the molecule.

Table 4: High-Resolution Mass Spectrometry Data for this compound (C₆H₃BrN₄)

| Ion | Theoretical Exact Mass | Elemental Composition | Expected Relative Intensity |

|---|---|---|---|

| [M]⁺ (with ⁷⁹Br) | 209.9548 | C₆H₃⁷⁹BrN₄ | ~100% |

| [M+2]⁺ (with ⁸¹Br) | 211.9527 | C₆H₃⁸¹BrN₄ | ~98% |

Gas Chromatography-Mass Spectrometry (GC-MS)

Direct analysis of pteridines by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility and high polarity, which can lead to poor chromatographic peak shape and thermal degradation in the injector port. youtube.comyoutube.com To overcome this, a derivatization step is typically required to convert the polar molecule into a more volatile and thermally stable analogue.

A common derivatization method is silylation, where active hydrogen atoms (e.g., on potential amino or hydroxyl groups, though absent in the parent this compound) are replaced with a trimethylsilyl (TMS) group. nih.govresearchgate.net Even without such groups, derivatization might be necessary to improve chromatographic performance.

Once volatilized, the mass spectrometer fragments the molecule in a reproducible manner. The mass spectrum will show the molecular ion (if stable enough) and various fragment ions. For this compound, the characteristic 1:1 isotopic cluster for bromine would be evident in the molecular ion and any bromine-containing fragments, greatly aiding in identification. pearson.comyoutube.com

Table 5: Proposed GC-MS Method Parameters for Derivatized this compound

| Parameter | Condition |

|---|---|

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| GC Column | DB-5ms or similar non-polar column |

| Injector Temperature | 250 - 280 °C |

| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Detection | Scan mode for identification, Selected Ion Monitoring (SIM) for quantification |

Computational Chemistry and Theoretical Modeling of 4 Bromopteridine

Quantum Chemical Studies and Density Functional Theory (DFT) Calculations

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like 4-Bromopteridine. DFT methods are known for their accuracy in predicting molecular structures and various thermochemical properties. scirp.org By solving the Kohn-Sham equations, DFT allows for the determination of the electron density, from which all ground-state properties of the system can be derived.

DFT calculations for this compound typically involve geometry optimization to find the most stable arrangement of atoms, followed by frequency calculations to confirm that the structure corresponds to a true energy minimum. These calculations are often performed using specific functionals, such as B3LYP, and basis sets like 6-31G, which provide a good balance between computational cost and accuracy. scirp.org

DFT is instrumental in elucidating the electronic structure of this compound. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of the molecule's chemical reactivity and stability; a larger gap suggests greater stability and lower reactivity. nih.gov

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. scirp.orgscielo.org.mx These descriptors help in understanding how the molecule interacts with other chemical species.

Key Reactivity Descriptors:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Chemical Hardness (η): Measures the resistance to change in electron distribution. Calculated as η = (I - A) / 2.

Chemical Potential (μ): Related to the "escaping tendency" of electrons. Calculated as μ = -(I + A) / 2.

Electronegativity (χ): The power of an atom to attract electrons to itself. Calculated as χ = (I + A) / 2.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons. Calculated as ω = μ² / (2η).

The molecular electrostatic potential (MEP) is another important property derived from DFT calculations. The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which are crucial for predicting sites of chemical reactions.

Computational chemistry provides a framework for mapping out the entire energy landscape of a chemical reaction, including reactants, products, intermediates, and transition states. mdpi.com A transition state is a first-order saddle point on the potential energy surface, representing the highest energy barrier along the reaction coordinate. ucsb.edu

Locating and characterizing the transition state is crucial for understanding the reaction mechanism and calculating the activation energy, which determines the reaction rate. ucsb.edu Computational methods, such as synchronous transit-guided quasi-Newton (QST2/QST3) or eigenvector-following algorithms, are used to find these elusive structures. ucsb.edu

Once a transition state structure is located, a frequency calculation is performed. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that transforms reactants into products. youtube.com Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the desired reactants and products on the potential energy surface.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com For a molecule like this compound, MD simulations are invaluable for exploring its conformational space and understanding how it interacts with its environment, particularly with solvent molecules. researchgate.net

In an MD simulation, the system is allowed to evolve according to the laws of classical mechanics. youtube.com The forces between atoms are calculated using a force field, which is a set of parameters that describe the potential energy of the system. By integrating Newton's equations of motion, the trajectory of each atom can be followed over time, providing a dynamic picture of the molecule's behavior.

This approach allows for the sampling of different conformations that the molecule can adopt, revealing its flexibility and preferred shapes. utdallas.edusapub.orgnih.gov Furthermore, by explicitly including solvent molecules in the simulation box, MD can provide detailed insights into solute-solvent interactions, such as hydrogen bonding and van der Waals forces, which can significantly influence the molecule's properties and reactivity. researchgate.netrsc.orgmdpi.com The stability of the molecule's conformation during the simulation can be monitored by calculating properties like the root-mean-square deviation (RMSD). dovepress.com

In Silico Prediction of Chemical Transformations and Reaction Outcomes

In silico methods are increasingly used to predict the outcomes of chemical reactions, saving time and resources in the laboratory. mdpi.com These predictions can be based on quantum mechanical calculations, which provide a detailed understanding of the reaction mechanism and energetics, or on data-driven approaches that leverage existing chemical knowledge.

For this compound, computational tools can be used to predict its reactivity in various chemical transformations. For example, by analyzing the molecule's electronic structure and reactivity descriptors, one can predict whether it is more likely to undergo nucleophilic or electrophilic attack, and at which positions. nih.gov

Furthermore, software packages can simulate entire reaction pathways to predict the major products and potential byproducts. nih.gov These predictions are based on thermodynamic and kinetic calculations, which determine the relative stability of the products and the activation energies of the competing reaction pathways.

Application of Machine Learning and Artificial Intelligence in Pteridine (B1203161) Chemistry Research

The fields of machine learning (ML) and artificial intelligence (AI) are revolutionizing chemical research. arxiv.org In the context of pteridine chemistry, AI and ML models can be trained on large datasets of known molecules and their properties to make predictions for new, uncharacterized compounds like this compound.

One of the key applications of ML in chemistry is the development of Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models. acs.orgnih.govnih.gov These models establish a mathematical relationship between the chemical structure of a molecule and its biological activity or physical properties. By inputting the structure of this compound into a trained QSPR model, it is possible to predict properties such as solubility, toxicity, and even potential therapeutic effects. nih.govresearchgate.net

AI can also be used to accelerate the discovery of new reaction pathways and to optimize reaction conditions. acs.org By learning from vast amounts of reaction data from the chemical literature, ML models can suggest novel synthetic routes to pteridine derivatives or predict the optimal catalyst, solvent, and temperature for a given transformation. acs.org

Research on Chemical Biology Applications of 4 Bromopteridine Excluding Clinical Human Trials

In Vitro Enzymatic Studies

A comprehensive search of scientific databases and literature reveals no specific studies focused on the in vitro enzymatic applications of 4-Bromopteridine. The following subsections detail the lack of available research in specific areas.

Pteridine (B1203161) Reductase (PTR1) Inhibition and Mechanism of Action Elucidation

No published research was identified that investigates this compound as an inhibitor of Pteridine Reductase (PTR1). Consequently, there is no information regarding its potential mechanism of action, inhibitory constants (e.g., IC₅₀ or Kᵢ values), or structural basis of interaction with the PTR1 active site. Pteridine reductase itself is a well-studied enzyme, known to be crucial for pterin (B48896) salvage in trypanosomatid parasites and acting as a bypass mechanism for antifolate drug resistance. The enzyme catalyzes the NADPH-dependent reduction of pterins and has been a target for the development of novel therapeutics. However, studies on specific inhibitors have not included this compound.

Modulation of Other Pteridine-Dependent Enzymes and Their Active Sites

There is no available literature describing the effects of this compound on other pteridine-dependent enzymes. The pterin core is a feature of cofactors for several enzymes, but the specific modulatory role of the 4-bromo substituted version has not been explored or reported.

Studies on Substrate Mimicry and Co-factor Interactions

No studies were found that explore the potential of this compound to act as a substrate mimic for any pteridine-dependent enzyme. Similarly, there is no research on its interactions with enzyme co-factors, such as NADPH, which is often involved in the catalytic cycle of pteridine reductases.

Investigation of Biochemical Pathway Modulation in Model Systems (In Vitro)

A search for in vitro studies investigating the modulation of any biochemical pathway by this compound yielded no results. While pterins are involved in various metabolic and signaling pathways, the specific impact of this compound on these pathways in any model system has not been documented in the available scientific literature.

Development of this compound-based Chemical Probes for Cellular and Molecular Research (In Vitro)

There is no evidence of this compound being developed or utilized as a chemical probe for cellular or molecular research. The development of chemical probes is a significant area of chemical biology, aimed at creating selective small molecules to study biological systems. However, this compound has not been featured in such research efforts.

Cellular Assays for Mechanism-of-Action Elucidation (In Vitro, excluding clinical human trial data)

Consistent with the lack of data in other areas, no in vitro cellular assays using this compound to elucidate any mechanism of action have been reported. Such assays are critical for understanding how a compound affects cellular processes, but they have not been applied to this specific compound according to the available literature.

Emerging Research Frontiers and Future Directions in 4 Bromopteridine Chemistry

Sustainable Synthesis and Green Chemistry Approaches for Pteridine (B1203161) Production

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. In the context of producing 4-bromopteridine and its derivatives, this involves developing synthesis routes that are more efficient, use less hazardous materials, and reduce waste. rsc.org

Several innovative techniques are being explored:

Microwave-Assisted Synthesis: This method uses microwave irradiation to rapidly heat reactions, often leading to significantly reduced reaction times, increased yields, and fewer side products compared to conventional heating methods. researchgate.netresearchgate.net An advanced microwave-assisted protocol has been successfully used to improve the reaction yield and reduce the time needed for the synthesis of certain pteridine derivatives. researchgate.net

Mechanochemistry: By applying mechanical force, such as in ball milling, chemical reactions can be induced in the solid state, often without the need for solvents. amazon.com This approach offers a sustainable alternative for preparing various heterocyclic compounds and could be adapted for pteridine synthesis, drastically reducing solvent waste. amazon.commdpi.com

Biocatalysis: The use of enzymes to catalyze chemical reactions offers high selectivity and operates under mild, environmentally benign conditions. Coupling light with biocatalysis is an expanding research field that could offer novel, sustainable pathways for complex syntheses. au.dk Engineering metabolic pathways in organisms, for instance, has been shown to boost the production of pteridines, demonstrating the potential of biological systems for their synthesis. pnas.org

Solvent-Free and Alternative Solvents: Efforts are being made to replace hazardous organic solvents with greener alternatives like water or to perform reactions in a solvent-free manner. rsc.orgmdpi.com Ultrasound-assisted synthesis (sonochemistry) in water has proven to be a good alternative for preparing certain classes of heterocyclic compounds efficiently. mdpi.com

These green approaches are pivotal for the future of pteridine manufacturing, aiming to make the production of key intermediates like this compound more economically and environmentally sustainable. acs.org

| Green Chemistry Technique | Core Principle | Advantages for Pteridine Synthesis |

| Microwave-Assisted Synthesis | Utilizes microwave energy for rapid, uniform heating. | Reduced reaction times, higher yields, improved purity. researchgate.netresearchgate.net |

| Mechanochemistry (Ball Milling) | Induces reactions through mechanical force, often without solvents. | Reduces or eliminates solvent use, high efficiency. amazon.com |

| Biocatalysis | Employs enzymes for highly specific chemical transformations. | High selectivity, mild reaction conditions, reduced waste. au.dk |

| Sonochemistry | Uses ultrasound to initiate and enhance chemical reactions. | Shorter reaction times, improved yields, often possible in green solvents like water. mdpi.com |

| Computer-Aided Design | In silico prediction of properties to prioritize synthesis. | Reduces the number of failed experiments, saving time and resources. acs.org |

Integration of Automation and High-Throughput Experimentation (HTE) in Pteridine Synthesis

Modern drug discovery and materials science demand the rapid synthesis and screening of large numbers of compounds. spirochem.com Automation and High-Throughput Experimentation (HTE) have become essential tools to meet this demand, transforming the process of chemical discovery. chemrxiv.orgyoutube.com

HTE involves the miniaturization and parallelization of reactions, often using multi-well plates to execute hundreds of experiments simultaneously. youtube.comnih.gov This approach allows researchers to efficiently explore a vast chemical space and optimize reaction conditions with minimal consumption of valuable reagents. youtube.comnih.gov For pteridine chemistry, HTE is particularly valuable for:

Library Synthesis: Rapidly generating large and diverse libraries of pteridine derivatives from a common intermediate like this compound. spirochem.com This is crucial for identifying initial hits in drug discovery programs.

Reaction Optimization: Systematically screening multiple reaction parameters (catalysts, solvents, temperature, etc.) at once to quickly identify the most effective conditions for a specific transformation. spirochem.comyoutube.com

Accelerated Discovery: Speeding up the entire research and development cycle, from initial synthesis to the identification of lead compounds. spirochem.com

Automated DNA synthesizers, for example, have been used to site-selectively incorporate pteridine-based fluorescent probes into oligonucleotides, a process that takes only a few hours for a standard sequence. nih.govtandfonline.comcancer.gov This integration of automation is critical for producing the specialized pteridine analogues needed for advanced biological research. As automation and artificial intelligence become more integrated, the potential for creating self-driving labs could further revolutionize the synthesis and discovery of novel pteridine-based molecules. youtube.com

| HTE Workflow Stage | Technology / Method | Benefit in Pteridine Chemistry |

| Design | Design of Experiments (DoE) software, AI algorithms. | Rational selection of diverse substituents and reaction conditions to maximize chemical space exploration. chemrxiv.org |

| Execution | Liquid handling robots, parallel synthesis platforms (e.g., 96-well plates). | Rapid, parallel synthesis of hundreds of unique pteridine derivatives from a key intermediate. spirochem.comyoutube.com |

| Analysis | High-throughput analysis techniques (e.g., UPLC-MS). | Fast and quantitative analysis of reaction outcomes, enabling rapid decision-making. nih.gov |

| Data Management | Laboratory Information Management Systems (LIMS), data analysis software. | Efficient handling and interpretation of large datasets to identify structure-activity relationships. chemrxiv.org |

Exploration of Bioorthogonal Chemistry Applications for Pteridine Derivatives